molecular formula C11H15N3OS B3832906 4-isopropoxybenzaldehyde thiosemicarbazone CAS No. 20718-93-8

4-isopropoxybenzaldehyde thiosemicarbazone

Cat. No. B3832906
CAS RN: 20718-93-8
M. Wt: 237.32 g/mol
InChI Key: VSHYCEDNTUAAAQ-NTUHNPAUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-isopropoxybenzaldehyde thiosemicarbazone (4-IBTSC) is a chemical compound that has been extensively studied for its potential applications in scientific research. It is a thiosemicarbazone derivative of benzaldehyde, which has been shown to possess a wide range of biological activities. In

Scientific Research Applications

4-isopropoxybenzaldehyde thiosemicarbazone has been extensively studied for its potential applications in scientific research. It has been shown to possess a wide range of biological activities, including antitumor, antiviral, and antimicrobial properties. It has also been investigated for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.

Mechanism of Action

The exact mechanism of action of 4-isopropoxybenzaldehyde thiosemicarbazone is not fully understood. However, it is believed to act by inhibiting various enzymes and proteins involved in cellular processes such as DNA replication and protein synthesis. It has also been shown to induce apoptosis (programmed cell death) in cancer cells.
Biochemical and Physiological Effects
4-isopropoxybenzaldehyde thiosemicarbazone has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells in vitro and in vivo. It has also been shown to inhibit the replication of various viruses, including HIV and herpes simplex virus. In addition, it has been shown to possess antioxidant properties and to protect against oxidative stress.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 4-isopropoxybenzaldehyde thiosemicarbazone in lab experiments is its wide range of biological activities. It has been shown to possess antitumor, antiviral, and antimicrobial properties, making it a versatile compound for use in various types of experiments. However, one of the limitations of using 4-isopropoxybenzaldehyde thiosemicarbazone is its potential toxicity. It has been shown to be toxic to some cell types at high concentrations, and caution should be taken when using it in experiments.

Future Directions

There are many potential future directions for research on 4-isopropoxybenzaldehyde thiosemicarbazone. One area of interest is its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. It has been shown to possess neuroprotective properties and to inhibit the accumulation of amyloid-beta, a protein that is associated with Alzheimer's disease. Another area of interest is its potential use as an anticancer agent. Further studies are needed to determine its efficacy and safety in vivo, as well as its potential for use in combination with other anticancer agents.
Conclusion
In conclusion, 4-isopropoxybenzaldehyde thiosemicarbazone is a thiosemicarbazone derivative of benzaldehyde that has been extensively studied for its potential applications in scientific research. It possesses a wide range of biological activities, including antitumor, antiviral, and antimicrobial properties. It has also been investigated for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Further studies are needed to determine its efficacy and safety in vivo, as well as its potential for use in combination with other compounds.

properties

IUPAC Name

[(E)-(4-propan-2-yloxyphenyl)methylideneamino]thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3OS/c1-8(2)15-10-5-3-9(4-6-10)7-13-14-11(12)16/h3-8H,1-2H3,(H3,12,14,16)/b13-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSHYCEDNTUAAAQ-NTUHNPAUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC=C(C=C1)C=NNC(=S)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)OC1=CC=C(C=C1)/C=N/NC(=S)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

p-Isopropoxybenzaldehyde 3-thiosemicarbazone

CAS RN

20718-93-8
Record name Benzaldehyde, p-isopropoxy-, 3-thiosemicarbazone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020718938
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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